molecular formula C9H11NO2S B2556878 1-Methyl-6,7-dihydro-4H-thiopyrano[4,3-b]pyrrole-2-carboxylic acid CAS No. 1784316-97-7

1-Methyl-6,7-dihydro-4H-thiopyrano[4,3-b]pyrrole-2-carboxylic acid

Cat. No.: B2556878
CAS No.: 1784316-97-7
M. Wt: 197.25
InChI Key: ZQPSRUVLCYXTNE-UHFFFAOYSA-N
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Description

1-Methyl-6,7-dihydro-4H-thiopyrano[4,3-b]pyrrole-2-carboxylic acid is a heterocyclic compound that features a unique fusion of thiopyrano and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6,7-dihydro-4H-thiopyrano[4,3-b]pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrole derivative with a thiopyran precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6,7-dihydro-4H-thiopyrano[4,3-b]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in various applications .

Scientific Research Applications

1-Methyl-6,7-dihydro-4H-thiopyrano[4,3-b]pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Methyl-6,7-dihydro-4H-thiopyrano[4,3-b]pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-6,7-dihydro-4H-thiopyrano[4,3-b]pyrrole-2-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-methyl-6,7-dihydro-4H-thiopyrano[4,3-b]pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-10-7-2-3-13-5-6(7)4-8(10)9(11)12/h4H,2-3,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPSRUVLCYXTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CSCC2)C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784316-97-7
Record name 1-methyl-1H,4H,6H,7H-thiopyrano[4,3-b]pyrrole-2-carboxylic acid
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